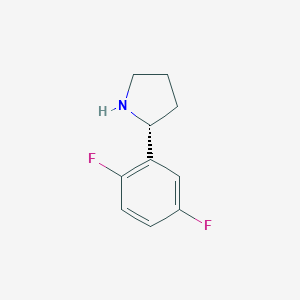

(2R)-2-(2,5-difluorophenyl)pyrrolidine

Description

Properties

IUPAC Name |

(2R)-2-(2,5-difluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXSNNVYILYEBC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218935-59-1 | |

| Record name | 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218935591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPF7VP5RFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2R)-2-(2,5-difluorophenyl)pyrrolidine: Core Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(2,5-difluorophenyl)pyrrolidine is a key chiral intermediate in the synthesis of innovative therapeutics, most notably the Tropomyosin Receptor Kinase (Trk) inhibitor, Larotrectinib. This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical and spectroscopic data. Detailed experimental protocols for its synthesis are presented, offering a practical resource for chemists in the pharmaceutical industry. Furthermore, this document elucidates the compound's role in the context of Trk signaling pathways, providing valuable insights for researchers in oncology and neuroscience.

Chemical Properties

This compound is a fluorinated heterocyclic compound. The presence of the difluorophenyl group and the chiral pyrrolidine ring are crucial for its utility as a building block in targeted therapies.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its common salt forms. It is important to note that many of the publicly available data for the free base are predicted values.

| Property | This compound | This compound hydrochloride | This compound (R)-2-hydroxysuccinate |

| IUPAC Name | This compound[1] | This compound;hydrochloride | (2R)-2-Hydroxysuccinic acid - this compound (1:1)[2] |

| CAS Number | 1218935-59-1[1] | 1218935-60-4 | 1919868-77-1[2] |

| Molecular Formula | C₁₀H₁₁F₂N[1][3] | C₁₀H₁₂ClF₂N | C₁₄H₁₇F₂NO₅[2] |

| Molecular Weight | 183.20 g/mol [1][3] | 219.66 g/mol | 317.29 g/mol [2] |

| Appearance | Light yellow to yellow Liquid (Predicted)[4] | White or off-white powder | Data not available |

| Boiling Point | 213.5 ± 40.0 °C (Predicted)[4] | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Density | 1.164 ± 0.06 g/cm³ (Predicted) | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| pKa | 9.02 ± 0.10 (Predicted)[4] | Data not available | Data not available |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in peer-reviewed literature. The following represents typical expected spectroscopic characteristics.

-

¹H NMR: Proton NMR is a critical tool for confirming the structure of the pyrrolidine ring and the substitution pattern of the phenyl group.

-

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. Due to the fluorine substitution, C-F coupling is expected.

-

Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 183.0859.

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹) would be anticipated.

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high enantiomeric purity. Several synthetic routes have been patented.[5][6] The following is a representative experimental protocol adapted from the patent literature, starting from pyrrolidone.[5]

Synthesis of this compound

This synthesis involves a four-step sequence as outlined below.

References

- 1. 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | C10H11F2N | CID 7176290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:1919868-77-1 | (R)-2-(2,5-difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate | Chemsrc [chemsrc.com]

- 3. GSRS [precision.fda.gov]

- 4. This compound CAS#: 1218935-59-1 [m.chemicalbook.com]

- 5. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 6. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to (2R)-2-(2,5-difluorophenyl)pyrrolidine (CAS Number: 1218935-59-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-(2,5-difluorophenyl)pyrrolidine is a chiral organic compound that has garnered significant attention in the field of medicinal chemistry. It serves as a crucial building block in the synthesis of a new generation of targeted cancer therapeutics. Specifically, it forms the core scaffold of potent Tropomyosin Receptor Kinase (Trk) inhibitors, such as Larotrectinib and Lorlatinib, which have demonstrated remarkable efficacy in the treatment of various solid tumors harboring NTRK gene fusions. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of this compound, with a focus on its role in the development of Trk inhibitors.

Chemical and Physical Properties

This compound is a light yellow to yellow liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1218935-59-1 | N/A |

| Molecular Formula | C₁₀H₁₁F₂N | [1][2] |

| Molecular Weight | 183.20 g/mol | [1] |

| Boiling Point | 213.5 ± 40.0 °C (Predicted) | N/A |

| Density | 1.164 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Very slightly soluble in water (0.71 g/L at 25 °C, Calculated) | N/A |

| pKa | 9.02 ± 0.10 (Predicted) | N/A |

| Appearance | Light yellow to yellow liquid | N/A |

Synthesis

The synthesis of this compound with high enantiomeric purity is a key step in the production of Trk inhibitors. Several synthetic routes have been reported in the scientific literature and patents. Below is a summary of a common synthetic approach, with a detailed experimental protocol for a key step.

Synthetic Routes Overview

A prevalent strategy for the asymmetric synthesis of this compound involves the diastereoselective addition of a Grignard reagent to a chiral sulfinylimine, followed by cyclization and deprotection. Another efficient method involves the resolution of the racemic mixture.

| Synthetic Route | Key Steps | Reported Yield | Reference |

| Diastereoselective Synthesis | 1. Condensation of 2,5-difluorobenzaldehyde with a chiral sulfinamide. 2. Diastereoselective addition of a Grignard reagent. 3. Cyclization and deprotection. | ~92% | N/A |

| Resolution of Racemate | 1. Synthesis of racemic 2-(2,5-difluorophenyl)pyrrolidine. 2. Resolution with a chiral acid (e.g., D-malic acid). 3. Racemization of the undesired (S)-enantiomer for recycling. | 61.7% (after three cycles) | [3] |

Detailed Experimental Protocol: Deprotection to Yield this compound

The following protocol describes the final deprotection step to obtain the title compound from its N-tert-butylsulfinyl protected precursor.

Materials:

-

(R)-1-((S)-tert-butylsulfinyl)-2-(2,5-difluorophenyl)pyrrolidine

-

Methanol

-

4M Hydrochloric acid in dioxane

-

Water

-

Ethyl acetate

-

1N Sodium hydroxide solution

-

Dichloromethane

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of (R)-1-((S)-tert-butylsulfinyl)-2-(2,5-difluorophenyl)pyrrolidine (8.60 g, 29.9 mmol) in methanol (60 mL) is cooled to 0 °C.

-

A 4M solution of hydrochloric acid in dioxane (37.4 mL, 150 mmol) is slowly added to the cooled solution.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion of the reaction, the mixture is concentrated under vacuum.

-

The residue is dissolved in water (100 mL) and washed with ethyl acetate (100 mL).

-

The aqueous layer is separated and neutralized with 1N aqueous sodium hydroxide (150 mL).

-

The neutralized aqueous layer is extracted with dichloromethane (3 x 100 mL).

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuum.

-

This procedure affords (R)-2-(2,5-difluorophenyl)pyrrolidine (5.06 g, 92% yield) as a slightly reddish oil.

Biological Significance and Mechanism of Action

This compound is a critical pharmacophore for a class of highly selective and potent pan-Trk inhibitors. While there is limited publicly available data on the direct biological activity of this intermediate, its significance is underscored by the potent anticancer activity of the drugs derived from it, such as Larotrectinib.

Role as a Trk Inhibitor Precursor

The (R)-2-(2,5-difluorophenyl)pyrrolidine moiety provides a key structural element for binding to the ATP-binding site of the Trk kinase domain. The specific stereochemistry and the difluorophenyl group are crucial for achieving high potency and selectivity.

Trk Signaling Pathway and Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a vital role in neuronal development and function. In certain cancers, chromosomal rearrangements lead to NTRK gene fusions, resulting in constitutively active Trk fusion proteins that drive tumor growth and survival.

Trk inhibitors containing the this compound scaffold competitively inhibit the ATP-binding site of the Trk kinase domain, thereby blocking the autophosphorylation and activation of the receptor. This, in turn, inhibits downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, ultimately leading to the induction of apoptosis and suppression of tumor cell proliferation.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

HepG2 human hepatocellular carcinoma cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (or derivative) dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HepG2 cells

-

RPMI-1640 medium

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed HepG2 cells in a 6-well plate and treat with the desired concentrations of the test compound for 48 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Conclusion

This compound is a fundamentally important chiral building block in modern medicinal chemistry. Its primary role as a key intermediate in the synthesis of potent and selective Trk inhibitors highlights its significance in the development of targeted therapies for cancers with NTRK gene fusions. While direct biological data on this compound is scarce, its structural contribution to the high-affinity binding of drugs like Larotrectinib to their kinase targets is well-established. The synthetic methodologies and analytical protocols outlined in this guide provide a valuable resource for researchers and drug development professionals working in the field of kinase inhibitors and targeted cancer therapy. Further investigation into the intrinsic biological activities of this and related pyrrolidine scaffolds may unveil new therapeutic opportunities.

References

- 1. 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | C10H11F2N | CID 7176290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure of (2R)-2-(2,5-difluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of (2R)-2-(2,5-difluorophenyl)pyrrolidine. This chiral pyrrolidine derivative is a key building block in the synthesis of advanced pharmaceutical agents, most notably as a crucial intermediate for the potent and selective Tropomyosin Receptor Kinase (TRK) inhibitor, Larotrectinib.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a 2,5-difluorophenyl group. The "(2R)" designation specifies the stereochemistry at the chiral center, which is critical for its biological activity in downstream applications.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value |

| Molecular Formula | C₁₀H₁₁F₂N[1][2][3] |

| IUPAC Name | This compound[1][4] |

| SMILES | C1C--INVALID-LINK--C2=C(C=CC(=C2)F)F[1][4] |

| InChI Key | NCXSNNVYILYEBC-SNVBAGLBSA-N[1][3][4] |

| CAS Number | 1218935-59-1[1] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2. It is important to note that some of these values are predicted from computational models due to the limited availability of experimentally determined data in public literature.

| Property | Value | Source |

| Molecular Weight | 183.20 g/mol | PubChem[1][4] |

| Appearance | Light yellow to yellow liquid | ChemicalBook[5] |

| Boiling Point | 213.5 ± 40.0 °C | Predicted[5] |

| Density | 1.164 ± 0.06 g/cm³ | Predicted[5] |

| pKa | 9.02 ± 0.10 | Predicted[5] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, typical spectral characteristics can be anticipated based on its structure. A commercial supplier provides ¹H-NMR data for the hydrochloride salt. While specific peak assignments for the free base are not published, the general regions of proton resonances can be inferred.

Note: The lack of publicly available, detailed experimental spectroscopic and crystallographic data for the free base is a current limitation in the field. Researchers are encouraged to perform their own analytical characterization upon synthesis.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed, often detailed in the patent literature. One common approach involves the asymmetric synthesis or resolution of the racemic mixture to obtain the desired (2R)-enantiomer.

Exemplary Synthetic Protocol

A representative synthesis involves the resolution of racemic 2-(2,5-difluorophenyl)pyrrolidine using a chiral acid. An efficient method has been described utilizing D-malic acid for the resolution, coupled with a racemization process for the undesired (S)-enantiomer to improve overall yield.

Materials:

-

Racemic 2-(2,5-difluorophenyl)pyrrolidine

-

D-malic acid

-

95% Ethanol

-

Potassium hydroxide

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Resolution: The racemic 2-(2,5-difluorophenyl)pyrrolidine is dissolved in 95% ethanol. To this solution, D-malic acid is added to facilitate the crystallization of the diastereomeric salt of the (2R)-enantiomer. The salt is then isolated by filtration.

-

Liberation of the Free Base: The isolated diastereomeric salt is treated with a base to liberate the free this compound.

-

Racemization of the (S)-enantiomer: The mother liquor containing the enriched (S)-enantiomer is subjected to racemization. This is achieved by treating the solution with potassium hydroxide in DMSO, which allows for the conversion of the (S)-enantiomer back into the racemic mixture.

-

Recycling: The racemized mixture can then be subjected to another round of resolution with D-malic acid, thereby increasing the overall yield of the desired (2R)-enantiomer.

This cyclic process of resolution and racemization provides an efficient pathway to obtaining the enantiomerically pure product.

Molecular Visualization

Caption: 2D representation of this compound.

Biological Significance and Signaling Pathways

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Larotrectinib. Larotrectinib is a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC). These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][6]

In certain cancers, chromosomal translocations can lead to the formation of TRK fusion proteins.[1] These fusion proteins are constitutively active, meaning they are always "on," leading to uncontrolled cell proliferation and tumor growth. This oncogenic signaling occurs through downstream pathways such as the MAPK, PI3K-AKT, and PLCγ pathways.[1]

Larotrectinib, containing the this compound moiety, acts by binding to the ATP-binding site of the TRK kinase domain, thereby inhibiting its activity. This blockage of TRK signaling leads to the suppression of tumor growth and can induce apoptosis (programmed cell death) in cancer cells that are dependent on these fusion proteins.

Caption: TRK signaling pathway and inhibition by Larotrectinib.

Experimental and Synthetic Workflow

The synthesis and purification of enantiomerically pure this compound is a critical process in the manufacturing of TRK inhibitors. The workflow involves several key stages, from the initial synthesis of the racemic mixture to the final isolation of the desired stereoisomer.

Caption: Workflow for the resolution of this compound.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its specific stereochemistry and substitution pattern make it an indispensable component for the synthesis of targeted cancer therapeutics like Larotrectinib. While a comprehensive public database of its experimental physicochemical and spectroscopic properties is still developing, the available information on its synthesis and biological relevance underscores its importance. Further research into this and similar scaffolds is likely to yield new therapeutic agents with high specificity and efficacy.

References

- 1. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]

- 2. targetedonc.com [targetedonc.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | C10H11F2N | CID 7176290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1218935-59-1 [m.chemicalbook.com]

- 6. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of (2R)-2-(2,5-difluorophenyl)pyrrolidine Derivatives in Targeted Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (2R)-2-(2,5-difluorophenyl)pyrrolidine scaffold has emerged as a privileged fragment in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the biological activity of derivatives based on this core, with a focus on their role as inhibitors of Tropomyosin receptor kinases (Trks). This document details their mechanism of action, summarizes key biological data, provides comprehensive experimental protocols for their evaluation, and visualizes the critical signaling pathways they modulate.

Introduction: A Pivotal Scaffold in Kinase Inhibition

This compound serves as a crucial intermediate in the synthesis of targeted therapeutics, most notably in the development of Trk kinase inhibitors.[1] The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are pivotal regulators of neuronal development, survival, and function. However, chromosomal rearrangements leading to oncogenic fusions of the NTRK genes result in constitutively active Trk signaling, driving the proliferation and survival of various adult and pediatric cancers. This has established Trk kinases as significant targets for anticancer drug discovery.

Derivatives incorporating the this compound moiety have demonstrated significant promise as pan-Trk inhibitors. The stereochemistry and substitution pattern of this fragment are often critical for achieving high potency and selectivity, fitting into the hydrophobic pocket of the Trk kinase domain.[2] This guide will explore the biological activities and the methodologies used to characterize these promising therapeutic candidates.

Biological Activity and Data Presentation

While comprehensive structure-activity relationship (SAR) studies for a wide range of this compound derivatives are not extensively published in a single source, the available data on related compounds highlight the importance of this scaffold. For instance, the approved pan-Trk inhibitor, larotrectinib, and other investigational agents feature structurally similar moieties that underscore the effectiveness of this chemical space in Trk inhibition.

Below is a summary of biological activity for representative Trk inhibitors, including those with related structural features, to provide a comparative context.

| Compound/Derivative Class | Target(s) | IC50 (nM) | Assay Type | Cell Line | Reference |

| Larotrectinib | TrkA, TrkB, TrkC | 2-20 | Cellular | Various NTRK fusion-positive | [3] |

| Imidazopyridazines with (R)-2-phenylpyrrolidine | pan-Trk | Potent Inhibition | Biochemical/Cellular | KM12 xenografts | [2] |

| 5-phenyl acetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles | TrkA, Aurora | 30 (TrkA) | Biochemical | - | [3] |

| Isothiazole derivatives | TrkA | < 1 | Biochemical | - | [3] |

| Pyrido[3,2-d]pyrimidine core | TrkA | 11 | Biochemical | - | [3] |

| 4-aminopyrrolopyrimidine derivatives | TrkA, TrkB | 3.8 (TrkA), 4.4 (TrkB) | Biochemical | KM-12 | [4] |

| 2-amino-5-(thioaryl)thiazole | TrkA | 0.6 | Biochemical | - | [4] |

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives primarily exert their biological effects by inhibiting the Trk signaling cascade. Upon binding of neurotrophins (like NGF, BDNF, and NT-3/4), Trk receptors dimerize and autophosphorylate, initiating downstream signaling through three major pathways: the Ras/MAPK pathway, the PI3K/AKT pathway, and the PLCγ pathway.[5][6][7][8] These pathways are crucial for cell proliferation, survival, and differentiation. In cancers driven by NTRK fusions, these pathways are constitutively active, and their inhibition by targeted therapies is a key therapeutic strategy.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives as Trk inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Workflow:

Methodology:

-

Reagent Preparation :

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a serial dilution of the test compound in the kinase assay buffer.

-

Prepare solutions of recombinant human TrkA, TrkB, or TrkC kinase and a suitable peptide substrate in the kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[9]

-

-

Kinase Reaction :

-

ADP Detection :

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

-

Data Analysis :

-

Measure the luminescence using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Plot the percentage of kinase inhibition against the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10][11]

-

Cellular Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effect of the compounds on cancer cells harboring NTRK gene fusions.

Methodology:

-

Cell Seeding :

-

Seed cancer cells with a known NTRK fusion (e.g., KM12 colorectal cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.[11]

-

-

Compound Treatment :

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the existing medium and add the diluted compound solutions to the wells. Include a vehicle control.

-

Incubate the plate for 72 hours.[11]

-

-

MTT Addition and Incubation :

-

Add MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

-

-

Formazan Solubilization and Measurement :

-

Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

-

Data Analysis :

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[11]

-

Western Blot Analysis for Target Engagement

This technique confirms that the test compound inhibits Trk signaling within a cellular context by measuring the phosphorylation status of Trk and its downstream effectors.

Methodology:

-

Cell Treatment and Lysis :

-

Treat NTRK fusion-positive cells with the test compound at various concentrations for a defined period (e.g., 2-4 hours).

-

Lyse the cells and determine the protein concentration of the lysates.[10]

-

-

SDS-PAGE and Protein Transfer :

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

-

Probe the membrane with primary antibodies against phosphorylated Trk (p-Trk), total Trk, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control like β-actin or GAPDH should also be used.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.[10]

-

-

Visualization and Analysis :

-

Visualize the protein bands using a chemiluminescent substrate.

-

A dose-dependent decrease in the levels of p-Trk, p-AKT, and p-ERK upon compound treatment indicates successful target engagement and inhibition of the downstream signaling pathway.[10]

-

Conclusion and Future Directions

This compound derivatives represent a highly promising class of compounds for the development of targeted cancer therapies. Their ability to potently and selectively inhibit Trk kinases offers a therapeutic strategy for patients with NTRK fusion-positive cancers. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these and other kinase inhibitors. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as overcoming potential mechanisms of acquired resistance to Trk-targeted therapies. The continued exploration of this chemical scaffold is poised to yield next-generation inhibitors with improved efficacy and safety profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to (2R)-2-(2,5-difluorophenyl)pyrrolidine: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-(2,5-difluorophenyl)pyrrolidine is a chiral heterocyclic compound that has emerged as a critical intermediate in the synthesis of various high-value active pharmaceutical ingredients (APIs). Its unique structural features, particularly the stereocenter at the 2-position of the pyrrolidine ring and the difluorophenyl moiety, make it a valuable building block for targeting complex biological systems. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of innovative therapeutics. The growing demand for targeted therapies has amplified the importance of chiral intermediates like this compound in modern drug discovery and development.[]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is paramount for its effective use in pharmaceutical synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁F₂N | [2][3] |

| Molecular Weight | 183.20 g/mol | [2][3] |

| Appearance | Light yellow to yellow liquid | [4] |

| Boiling Point (Predicted) | 213.5 ± 40.0 °C | [4][5] |

| Density (Predicted) | 1.164 ± 0.06 g/cm³ | [4][5] |

| pKa (Predicted) | 9.02 ± 0.10 | [4] |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.22-7.26 (m, 1H), 6.91-6.97 (m, 1H), 6.82-6.88 (m, 1H), 4.39 (t, J = 7.6 Hz, 1H), 3.13-3.18 (m, 1H), 3.01-3.08 (m, 1H), 2.21-2.30 (m, 1H), 1.78-1.93 (m, 3H), 1.56-1.65 (m, 1H) |

| ¹³C NMR | Data not explicitly found in search results, but would show characteristic peaks for the aromatic and pyrrolidine carbons. |

| Mass Spectrometry (MS) | Specific mass spectral data not found, but the molecular ion peak [M]+ would be expected at m/z 183.0859 for the exact mass. |

| Infrared (IR) Spectroscopy | Specific IR data not found, but would exhibit characteristic peaks for N-H, C-H (aromatic and aliphatic), and C-F stretching vibrations. |

Asymmetric Synthesis of this compound

The stereospecific synthesis of this compound is crucial for its application in chiral drug synthesis. Several asymmetric synthetic strategies have been developed to achieve high enantiomeric purity. Below are detailed experimental protocols for two common approaches.

Method 1: Asymmetric Addition to a Chiral Sulfinylimine

This method relies on the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinylimine, followed by cyclization.

Experimental Protocol:

-

Formation of the N-tert-butanesulfinylimine:

-

To a solution of 2,5-difluorobenzaldehyde (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂), add (R)-(+)-2-methyl-2-propanesulfinamide (1.0-1.2 eq) and a dehydrating agent (e.g., CuSO₄, Ti(OEt)₄).

-

Stir the reaction mixture at room temperature or under gentle reflux until the formation of the imine is complete, as monitored by TLC or GC-MS.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude N-tert-butanesulfinylimine, which can be used in the next step without further purification.

-

-

Diastereoselective Grignard Addition and Cyclization:

-

Prepare a Grignard reagent from a suitable 3-halopropyl precursor with a protected hydroxyl group (e.g., 1-bromo-3-(tert-butyldimethylsilyloxy)propane) and magnesium turnings in anhydrous THF.

-

Cool the solution of the N-tert-butanesulfinylimine from the previous step to a low temperature (e.g., -78 °C) in a flame-dried flask under an inert atmosphere.

-

Slowly add the prepared Grignard reagent to the imine solution. Stir the reaction mixture at low temperature for several hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting intermediate can be cyclized by treatment with an acid (e.g., HCl in methanol) to remove the sulfinyl and silyl protecting groups, leading to the formation of the pyrrolidine ring.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to afford this compound with high diastereoselectivity.

-

Method 2: Enantioselective Reduction of a Cyclic Imine

This approach involves the synthesis of a prochiral cyclic imine followed by an asymmetric reduction to establish the desired stereocenter.

Experimental Protocol:

-

Synthesis of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole:

-

React 2,5-difluorobenzonitrile with a suitable Grignard reagent (e.g., 3-chloropropylmagnesium bromide) to form a ketone intermediate.

-

Alternatively, perform a Friedel-Crafts acylation of 1,4-difluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

The resulting chloroketone can be cyclized under basic conditions or via reductive amination to yield 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.

-

-

Asymmetric Reduction:

-

Dissolve the cyclic imine in an appropriate solvent (e.g., THF, methanol).

-

Add a chiral reducing agent or a combination of a reducing agent (e.g., borane dimethyl sulfide complex) and a chiral catalyst (e.g., a chiral oxazaborolidine catalyst such as (R)-2-methyl-CBS-oxazaborolidine).

-

Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) until the reduction is complete.

-

-

Work-up and Purification:

-

Carefully quench the reaction with a suitable reagent (e.g., methanol, followed by aqueous HCl).

-

Adjust the pH to basic with an aqueous solution of NaOH or K₂CO₃.

-

Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the enantiomerically enriched this compound by column chromatography or by forming a diastereomeric salt with a chiral acid for further enrichment.

-

Application in Pharmaceutical Synthesis: The Case of Larotrectinib

This compound is a key building block in the synthesis of Larotrectinib, a first-in-class, highly selective TRK inhibitor approved for the treatment of various solid tumors harboring NTRK gene fusions.

Synthesis Workflow of Larotrectinib

The following diagram illustrates the synthetic route to Larotrectinib, highlighting the crucial role of this compound.

Caption: Synthetic workflow for Larotrectinib.

The Trk Signaling Pathway and Larotrectinib's Mechanism of Action

Larotrectinib functions by inhibiting Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC). In cancers with NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled cell proliferation and survival. Larotrectinib binds to the ATP-binding site of the TRK kinase domain, blocking its activity and downstream signaling.

Caption: The TRK signaling pathway and the inhibitory action of Larotrectinib.

Quality Control of this compound as a Pharmaceutical Intermediate

Ensuring the quality and purity of this compound is critical for the safety and efficacy of the final API. A robust quality control workflow is essential.

Caption: Quality control workflow for a chiral pharmaceutical intermediate.

Conclusion

This compound stands as a testament to the advancements in asymmetric synthesis and its profound impact on modern medicine. Its role as a key intermediate in the synthesis of groundbreaking drugs like Larotrectinib underscores the importance of developing efficient and scalable routes to enantiomerically pure building blocks. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and quality control of such intermediates is indispensable for the successful translation of chemical innovation into life-saving therapies. As the demand for targeted and personalized medicine continues to grow, the significance of chiral intermediates like this compound is set to increase, paving the way for the next generation of pharmaceuticals.

References

The Pivotal Role of (2R)-2-(2,5-Difluorophenyl)pyrrolidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(2,5-difluorophenyl)pyrrolidine has emerged as a crucial chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the first-in-class, tumor-agnostic TRK inhibitor, Larotrectinib. This technical guide provides an in-depth analysis of its synthesis, application in the development of potent kinase inhibitors, and the underlying structure-activity relationships that underscore its importance. Detailed experimental protocols for its synthesis and for the biological evaluation of derived compounds are provided, alongside a quantitative analysis of the biological activity of these derivatives.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its conformational flexibility and its ability to engage in key hydrogen bonding interactions.[1] The introduction of a difluorophenyl substituent at the 2-position, particularly in the (R)-configuration, has proven to be a highly effective strategy in the design of potent and selective enzyme inhibitors. This guide focuses on the synthesis and medicinal chemistry applications of this compound, a cornerstone for the development of targeted cancer therapeutics.

Synthesis of this compound

The asymmetric synthesis of this compound is a critical step in its utilization for drug discovery. Several methods have been reported, with a common strategy involving the stereoselective reduction of a cyclic imine precursor.

General Synthesis Workflow

A prevalent synthetic route involves a multi-step process beginning with N-protected pyrrolidone, which undergoes a Grignard reaction, cyclization, and subsequent asymmetric reduction to yield the desired enantiomerically pure product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction and Asymmetric Reduction [2]

-

Step 1: Grignard Reagent Formation: To a solution of 1-bromo-2,5-difluorobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings. The reaction is initiated with a small crystal of iodine and maintained at reflux until the magnesium is consumed.

-

Step 2: Grignard Addition: The freshly prepared Grignard reagent is cooled and added dropwise to a solution of N-Boc-2-pyrrolidinone in anhydrous THF at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature.

-

Step 3: Cyclization and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then treated with a strong acid, such as trifluoroacetic acid, in dichloromethane to effect both dehydration and deprotection, yielding 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.

-

Step 4: Asymmetric Reduction: The resulting imine is dissolved in an appropriate solvent, such as THF, and treated with a chiral reducing agent, for example, (R)-2-methyl-CBS-oxazaborolidine and borane-dimethyl sulfide complex, at a low temperature to stereoselectively afford this compound. The product is purified by column chromatography.

Role in Medicinal Chemistry: A Scaffold for TRK Inhibitors

This compound is a key structural component of Larotrectinib (VITRAKVI®), a highly potent and selective pan-tropomyosin receptor kinase (TRK) inhibitor.[3] The pyrrolidine moiety and its specific stereochemistry are crucial for the high-affinity binding to the TRK kinase domain.

Mechanism of Action of Larotrectinib

Larotrectinib is an ATP-competitive inhibitor of TRKA, TRKB, and TRKC.[4] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled cell proliferation and survival. Larotrectinib binds to the ATP-binding pocket of the TRK kinase domain, preventing phosphorylation and activation of downstream signaling pathways.

TRK Signaling Pathway

The binding of neurotrophins to TRK receptors induces receptor dimerization and autophosphorylation, which in turn activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, promoting cell proliferation, survival, and differentiation. Larotrectinib's inhibition of TRK phosphorylation effectively blocks these oncogenic signals.

Caption: The TRK signaling pathway and the inhibitory action of Larotrectinib.

Quantitative Data and Structure-Activity Relationship (SAR)

The this compound moiety is a constant and critical feature in Larotrectinib and its analogs, contributing significantly to their high potency. While systematic SAR studies involving modifications of this specific core are not extensively published, the available data for related TRK inhibitors underscore its importance.

| Compound | Target | IC50 (nM) | Kd (nM) | Reference |

| Larotrectinib | TRKA | 5 | - | [4] |

| TRKB | 11 | - | [4] | |

| TRKC | 6 | - | [4] | |

| Analog 7mb | TRKA | 1.6 | 1.6 | [5] |

| TRKB | 2.9 | 3.1 | [5] | |

| TRKC | 2.0 | 4.9 | [5] | |

| Analog 15m | TRKWT | 0.08 | - | [6] |

| TRKG595R | 2.14 | - | [6] | |

| TRKG667C | 0.68 | - | [6] |

Table 1: Biological Activity of TRK Inhibitors Featuring the (2R)-2-(Aryl)pyrrolidine Scaffold.

The data indicates that the (2R)-2-phenylpyrrolidine scaffold is a key element for potent pan-TRK inhibition. The difluoro substitution on the phenyl ring in Larotrectinib is thought to enhance binding affinity and modulate pharmacokinetic properties.

Experimental Protocols for Biological Evaluation

TRK Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)[7]

-

Objective: To determine the in vitro inhibitory activity of a compound against TRK kinases.

-

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the TRK kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho antibody and streptavidin-XL665, leading to a FRET signal.

-

Protocol:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the TRK kinase enzyme, the biotinylated substrate peptide, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the HTRF detection reagents (europium cryptate-labeled antibody and streptavidin-XL665).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader, and calculate the IC50 values from the dose-response curves.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the anti-proliferative effect of a compound on cancer cells.

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

-

Protocol:

-

Seed cancer cells (e.g., a cell line with a known NTRK fusion) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Conclusion

This compound is a testament to the power of chiral building blocks in modern drug discovery. Its integral role in the structure of Larotrectinib has paved the way for a new paradigm in cancer treatment. The synthetic accessibility of this scaffold, combined with its favorable binding properties, ensures its continued importance for the development of future generations of kinase inhibitors and other targeted therapeutics. Further exploration of SAR around this core may unlock even more potent and selective drug candidates.

References

- 1. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 3. CN109593802B - A kind of preparation method of (R)-2-(2,5-difluorophenyl) pyrrolidine or its salt - Google Patents [patents.google.com]

- 4. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2R)-2-(2,5-difluorophenyl)pyrrolidine: Synthesis, Properties, and Therapeutic Potential

Abstract

(2R)-2-(2,5-difluorophenyl)pyrrolidine is a pivotal chiral intermediate in modern medicinal chemistry, primarily recognized for its integral role in the synthesis of highly potent and selective Tropomyosin receptor kinase (Trk) inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound. It details its physicochemical properties, explores its biological significance through the lens of Larotrectinib—a pan-Trk inhibitor for which it is a key building block—and outlines detailed experimental protocols for its synthesis and potential biological evaluation. The guide also visualizes the critical Trk signaling pathway, which is the therapeutic target of compounds derived from this pyrrolidine scaffold, to offer a complete resource for researchers, scientists, and drug development professionals.

Introduction: A Key Building Block in Targeted Cancer Therapy

The discovery and development of this compound are intrinsically linked to the advancement of targeted cancer therapies. This chiral pyrrolidine derivative has emerged as a crucial component in the synthesis of a new class of anticancer agents known as Trk inhibitors.[1] The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a significant role in the development and function of the nervous system. However, chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with constitutively active kinase domains, which act as oncogenic drivers in a wide range of tumors.

This compound serves as a foundational scaffold for the synthesis of potent Trk inhibitors, most notably Larotrectinib.[1] The specific stereochemistry and the difluorophenyl moiety of this intermediate are critical for the high affinity and selectivity of the final drug product. This guide delves into the history of its synthesis, its chemical and biological properties, and its significant contribution to the field of oncology.

History and Discovery

The development of this compound has been driven by the quest for effective Trk kinase inhibitors. Its synthesis has been the subject of numerous patents, reflecting its commercial importance in the pharmaceutical industry. Various synthetic routes have been explored to achieve high enantiomeric purity and yield, which is essential for the production of stereochemically pure active pharmaceutical ingredients. Recent patents highlight efficient and environmentally friendly preparation methods, underscoring the ongoing innovation in its manufacturing process.[2] The compound's history is therefore not one of a standalone therapeutic agent, but of a critical innovation in chemical synthesis that has enabled the development of life-saving cancer drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and role in chemical synthesis.

| Property | Value |

| CAS Number | 1218935-59-1 |

| Molecular Formula | C₁₀H₁₁F₂N |

| Molecular Weight | 183.2 g/mol |

| Appearance | Light yellow to yellow liquid |

| Boiling Point | 213.5±40.0 °C (Predicted) |

| Density | 1.164±0.06 g/cm³ (Predicted) |

| pKa | 9.02±0.10 (Predicted) |

Synthesis and Manufacturing

Several synthetic strategies for this compound have been reported, primarily in patent literature. These methods aim to produce the desired (R)-enantiomer with high purity. An efficient, multi-step synthesis process is detailed below, based on publicly available patent information.[3][4]

Representative Synthetic Pathway

A common approach involves the reaction of a protected pyrrolidone with a Grignard reagent derived from 2,5-difluorobromobenzene, followed by dehydration, deprotection, and chiral resolution or asymmetric reduction to yield the final product.

Caption: General Synthetic Workflow.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from patent literature.[3]

Step 1: Preparation of tert-butyl pyrrolidone formate To a solution of pyrrolidone (1 equivalent) and 4-dimethylaminopyridine (DMAP) (0.5 equivalents) in toluene at 0°C, di-tert-butyl carbonate (1.3 equivalents) is slowly added. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water, and the organic layer is washed with dilute hydrochloric acid and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Grignard Reaction To a solution of 2,5-difluorobromobenzene (1.1 equivalents) in anhydrous ethylene glycol dimethyl ether under a nitrogen atmosphere at 0°C, a solution of ethyl magnesium chloride in THF is slowly added. The reaction is stirred for 2 hours. A solution of tert-butyl pyrrolidone formate from the previous step (1 equivalent) in anhydrous ethylene glycol dimethyl ether is then slowly added. The reaction is maintained at this temperature for 5 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethylene glycol dimethyl ether, and the combined organic layers are washed with brine, dried, and concentrated.

Step 3: Dehydration and Deprotection The crude product from the previous step is dissolved in an organic solvent and treated with a strong acid to facilitate dehydration and removal of the tert-butyl protecting group, yielding 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.

Step 4: Asymmetric Reduction and Chiral Resolution The resulting enamine is subjected to asymmetric reduction using a chiral reducing agent or is reduced to the racemic pyrrolidine and then resolved using a chiral acid, such as D-malic acid, in a suitable solvent like 95% ethanol to isolate the desired (R)-enantiomer.[5]

Biological Activity and Mechanism of Action

While this compound is a critical structural motif, its primary biological significance is realized in the context of more complex molecules. It serves as a key component of Larotrectinib, a highly potent and selective pan-Trk inhibitor.

Role in Trk Inhibition

The this compound moiety in Larotrectinib plays a crucial role in binding to the ATP-binding pocket of the Trk kinase domain. The specific stereochemistry and the fluorine substitutions on the phenyl ring contribute to the high affinity and selectivity of the inhibitor for TrkA, TrkB, and TrkC.

Quantitative Biological Data (Larotrectinib)

The following table summarizes the in vitro inhibitory activity of Larotrectinib, which incorporates the this compound scaffold.

| Target | IC₅₀ (nmol/L) |

| TRKA | 5-11 |

| TRKB | 5-11 |

| TRKC | 5-11 |

Data for Larotrectinib, a derivative containing the this compound core.

Trk Signaling Pathway

The therapeutic effect of Trk inhibitors is achieved by blocking the downstream signaling cascades that are constitutively activated by oncogenic Trk fusion proteins. The key pathways inhibited include the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.

References

- 1. nbinno.com [nbinno.com]

- 2. zhonghanchemical.com [zhonghanchemical.com]

- 3. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 4. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 5. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the (2R)-2-(2,5-difluorophenyl)pyrrolidine Moiety in Potent and Selective Trk Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (2R)-2-(2,5-difluorophenyl)pyrrolidine and its critical role as a foundational structural component in the development of highly potent and selective Tropomyosin receptor kinase (Trk) inhibitors. While not a Trk inhibitor in its own right, this specific pyrrolidine derivative is a key intermediate in the synthesis of groundbreaking therapeutics, most notably the first-in-class pan-Trk inhibitor, Larotrectinib. This document details the mechanism of Trk signaling, the therapeutic strategy of Trk inhibition, and the structure-activity relationships that underscore the importance of the this compound moiety. Furthermore, it provides a compilation of quantitative data for relevant Trk inhibitors, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of key biological and experimental workflows.

Introduction: The Trk Kinase Family and Its Oncogenic Significance

The Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] Under normal physiological conditions, these receptors are activated by neurotrophins, playing a crucial role in the development and function of the nervous system.[2] However, chromosomal rearrangements can lead to NTRK gene fusions with various partners, resulting in the expression of chimeric Trk fusion proteins.[1] These fusion proteins are constitutively active, driving oncogenic signaling cascades independent of ligand binding, and have been identified as key oncogenic drivers in a wide array of adult and pediatric solid tumors.[1][3]

The discovery of these oncogenic fusions has led to a paradigm shift in cancer therapy, moving towards a "tissue-agnostic" treatment approach.[4] This strategy focuses on the presence of a specific molecular target, such as an NTRK gene fusion, rather than the anatomical location of the tumor. The development of potent and selective Trk inhibitors has been a major focus of this effort, with Larotrectinib being a landmark achievement.[4][5]

This compound: A Key Building Block

This compound (CAS Number: 1218935-59-1) is a chiral pyrrolidine derivative that has emerged as an indispensable intermediate in the synthesis of advanced Trk kinase inhibitors.[6] Its significance lies in its role as a foundational scaffold that, when incorporated into a larger molecule, provides optimal shape complementarity to the hydrophobic pocket of the Trk kinase domain.[3] This precise fit is crucial for achieving high potency and selectivity.

The synthesis of Larotrectinib, a potent pan-Trk inhibitor, prominently features the incorporation of this pyrrolidine moiety.[5][7] The (R)-configuration of the stereocenter and the 2,5-difluorophenyl substitution pattern are critical for the desired biological activity.

Mechanism of Action of Trk Inhibitors

Trk inhibitors like Larotrectinib are small molecule ATP-competitive inhibitors.[5] They function by binding to the ATP-binding pocket within the kinase domain of the Trk proteins (TrkA, TrkB, and TrkC).[2][8] This binding event prevents the phosphorylation of the kinase and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][2] The primary signaling cascades inhibited include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT pathway, and the PLCγ pathway.[1][2] By blocking these pathways, Trk inhibitors can induce apoptosis and suppress the growth of tumors harboring NTRK gene fusions.[9]

Figure 1: Simplified Trk Signaling Pathway and Point of Inhibition. This diagram illustrates the activation of Trk receptors by neurotrophins, leading to the activation of downstream signaling pathways (RAS/MAPK, PI3K/AKT, and PLCγ) that promote cell proliferation and survival. Trk inhibitors block the autophosphorylation step, thereby inhibiting these oncogenic signals.

Quantitative Data

The inhibitory activity of compounds targeting Trk kinases is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the biochemical IC50 values for Larotrectinib, a key clinical example of a Trk inhibitor synthesized using the this compound intermediate.

Table 1: Biochemical IC50 Values for Larotrectinib

| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |

|---|

| Larotrectinib | 5-11 | 5-11 | 5-11 |[9][10] |

In cellular assays, Larotrectinib has demonstrated potent inhibition of proliferation in cancer cell lines that harbor NTRK fusions, with IC50 values in the low nanomolar range.[10] Clinical trials have shown high objective response rates (around 80%) in patients with NTRK fusion-positive solid tumors treated with Larotrectinib.[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the synthesis and evaluation of Trk inhibitors.

Synthesis of a Trk Inhibitor Incorporating this compound (Illustrative)

The synthesis of Larotrectinib provides a relevant example of how the this compound intermediate is incorporated. A key step involves the SNAr (Nucleophilic Aromatic Substitution) reaction of this compound with a suitable pyrazolopyrimidine core structure.[5]

General Step:

-

Preparation of this compound: This intermediate can be synthesized through various multi-step routes, often involving asymmetric synthesis to establish the desired stereochemistry.[5] One patented method involves the condensation of 2,5-difluorobenzaldehyde with a chiral auxiliary, followed by a Grignard reaction and subsequent cyclization.[5]

-

SNAr Reaction: this compound is reacted with a nitropyrazolopyrimidine derivative (e.g., nitropyrazolopyridimine 303 as described in the literature).[5] This reaction displaces a leaving group on the pyrazolopyrimidine ring, coupling the two key fragments.

-

Subsequent Functional Group Manipulations: The coupled product undergoes further chemical transformations, such as the reduction of a nitro group to an amine, followed by coupling with another building block (e.g., a hydroxypyrrolidine carboxamide moiety) to yield the final Trk inhibitor.[5][7]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.[8][12]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution (e.g., 10 mM) of the test inhibitor in 100% DMSO.

-

Create serial dilutions of the inhibitor in a suitable kinase assay buffer.

-

Prepare solutions of the target Trk kinase (TrkA, TrkB, or TrkC) and a specific peptide substrate in the kinase assay buffer.

-

-

Kinase Reaction (in a 384-well plate):

-

Add the Trk kinase solution to each well.

-

Add the inhibitor solution (or vehicle control, e.g., DMSO).

-

Initiate the reaction by adding a solution containing ATP and the substrate.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which then drives a luciferase-based reaction to produce a luminescent signal. Incubate for about 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

-

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8]

Protocol:

-

Cell Seeding:

-

Seed a cancer cell line known to harbor an NTRK gene fusion (e.g., KM12 colorectal cancer cells) into a 96-well plate at an appropriate density.

-

Incubate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Trk inhibitor in cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the diluted inhibitor or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

-

Formazan Solubilization and Measurement:

-

Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.[8]

-

Figure 2: Representative Experimental Workflow for Trk Inhibitor Development. This diagram outlines the key stages in the discovery and preclinical evaluation of a Trk inhibitor, starting from the synthesis using key intermediates like this compound, through in vitro biochemical and cell-based assays, to in vivo efficacy studies.

Conclusion

The this compound moiety is a cornerstone in the design of modern Trk kinase inhibitors. Its structural features are optimized for interaction with the Trk kinase domain, enabling the development of highly potent and selective drugs like Larotrectinib. This has paved the way for effective, tissue-agnostic therapies for patients with NTRK fusion-positive cancers. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and evaluation of novel Trk inhibitors, with the ultimate goal of improving outcomes for cancer patients.

References

- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. (R)-2-Phenylpyrrolidine substituted imidazopyridazines: A new class of potent and selective pan-TRK inhibitors - OAK Open Access Archive [oak.novartis.com]

- 4. Larotrectinib - Wikipedia [en.wikipedia.org]

- 5. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. benchchem.com [benchchem.com]

- 9. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Larotrectinib in adult patients with solid tumours: a multi-centre, open-label, phase I dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. targetedonc.com [targetedonc.com]

- 12. promega.com [promega.com]

Methodological & Application

Synthesis of (2R)-2-(2,5-difluorophenyl)pyrrolidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(2,5-difluorophenyl)pyrrolidine is a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably as a crucial building block for the tropomyosin receptor kinase (Trk) inhibitor Larotrectinib. This document provides detailed application notes and experimental protocols for a robust four-step synthesis of this compound, commencing from readily available 2-pyrrolidinone. The described methodology focuses on practical application in a laboratory setting, emphasizing operational simplicity and the use of accessible reagents.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its stereospecific functionalization is of paramount importance for the development of potent and selective therapeutic agents. The (2R)-enantiomer of 2-(2,5-difluorophenyl)pyrrolidine, in particular, has garnered significant attention due to its incorporation into Larotrectinib, a first-in-class TRK inhibitor approved for the treatment of a wide range of solid tumors harboring NTRK gene fusions. The synthesis of this chiral amine with high enantiomeric purity is a critical aspect of the overall drug manufacturing process. The following protocols detail a scalable and efficient synthetic route.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a four-step sequence:

-

N-Boc Protection: Protection of the secondary amine of 2-pyrrolidinone using di-tert-butyl dicarbonate to yield tert-butyl 2-oxopyrrolidine-1-carboxylate.

-

Grignard Reaction: Addition of a 2,5-difluorophenyl Grignard reagent to the N-Boc protected lactam to form tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate.

-

Dehydration and Deprotection: Acid-catalyzed dehydration of the tertiary alcohol and concomitant removal of the Boc protecting group to afford the cyclic imine, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.

-

Asymmetric Reduction: Enantioselective reduction of the imine using a chiral acid and a borane source to yield the target compound, this compound, with high enantiopurity.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Reactants | Product | Yield (%) | Purity/ee (%) |

| 1 | N-Boc Protection | 2-Pyrrolidinone, Di-tert-butyl dicarbonate | tert-Butyl 2-oxopyrrolidine-1-carboxylate | ~90-98% | >98% |

| 2 | Grignard Reaction | tert-Butyl 2-oxopyrrolidine-1-carboxylate, 2,5-Difluorophenylmagnesium bromide | tert-Butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate | Not Specified | >98% |

| 3 | Dehydration & Deprotection | tert-Butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate | 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole | Not Specified | >98% |

| 4 | Asymmetric Reduction | 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole, D-Mandelic Acid, Ammonia borane | This compound | Not Specified | 95% ee |

Experimental Protocols

Step 1: Synthesis of tert-Butyl 2-oxopyrrolidine-1-carboxylate

This procedure describes the protection of the nitrogen atom of 2-pyrrolidinone with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

2-Pyrrolidinone

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-Dimethylaminopyridine (DMAP)

-

Toluene

-

Dilute Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Saturated Brine Solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-pyrrolidinone (1.0 eq) and DMAP (0.05-0.1 eq) in toluene, add di-tert-butyl dicarbonate (1.1-1.3 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and saturated brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain tert-butyl 2-oxopyrrolidine-1-carboxylate as a crude product, which can often be used in the next step without further purification.

Characterization Data (tert-Butyl 2-oxopyrrolidine-1-carboxylate):

-

¹H NMR (CDCl₃): δ 3.75 (t, J=7.0 Hz, 2H), 2.52 (t, J=8.1 Hz, 2H), 1.95 (quint, J=7.5 Hz, 2H), 1.50 (s, 9H).

Step 2: Synthesis of tert-Butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate

This step involves the nucleophilic addition of a Grignard reagent to the protected lactam.

Materials:

-

tert-Butyl 2-oxopyrrolidine-1-carboxylate

-

2,5-Difluorobromobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Methyl tert-butyl ether (MTBE)

-

Saturated Brine Solution

Procedure:

-

Prepare the Grignard reagent by adding a solution of 2,5-difluorobromobenzene (1.0-1.5 eq) in anhydrous THF to magnesium turnings under a nitrogen atmosphere. Initiate the reaction if necessary (e.g., with a crystal of iodine or gentle heating).

-

Cool the freshly prepared Grignard reagent solution to -20 °C.

-

Slowly add a solution of tert-butyl 2-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF to the Grignard solution, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at this temperature for several hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with MTBE.

-

Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is typically used directly in the next step.

Step 3: Synthesis of 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole

This step involves an acid-catalyzed dehydration and simultaneous deprotection of the Boc group.

Materials:

-

Crude tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate

-

Anhydrous organic solvent (e.g., Toluene or Dichloromethane)

-